molecular formula C15H22 B027995 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-48-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B027995
CAS No.: 6683-48-3
M. Wt: 202.33 g/mol
InChI Key: AISXBZVAYNUAKB-UHFFFAOYSA-N
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Description

Historical Context and Development of Tetralin Chemistry

The exploration of tetralin derivatives originated in the early 20th century with the catalytic hydrogenation of naphthalene to produce tetralin (1,2,3,4-tetrahydronaphthalene), a foundational hydrocarbon in organic synthesis. The Darzens tetralin synthesis, introduced in 1926, marked a pivotal advancement by enabling the preparation of methyl-substituted tetralins through intramolecular cyclization of α-benzyl-α-allylacetic acid derivatives under acidic conditions. This method laid the groundwork for synthesizing complex alkylated tetralins, including pentamethylated variants.

By the mid-20th century, advancements in alkylation and cyclialkylation techniques facilitated the production of polyalkylated tetralins. For example, the reaction of toluene with 2,5-dimethyl-2,5-hexanediol in the presence of aluminum chloride yielded 1,1,4,4,7-pentamethyl-2-tetralone, demonstrating the feasibility of introducing multiple methyl groups onto the tetralin scaffold. These developments were critical for accessing structurally diverse derivatives for material and pharmaceutical applications.

Structural Classification and Nomenclature in Academic Literature

The compound 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS: 6683-48-3) belongs to the class of polyalkylated tetralins. Its IUPAC name reflects the positions of the five methyl groups on the bicyclic framework:

  • 1,1,4,4,6-Pentamethyl : Methyl substituents at carbons 1, 1, 4, 4, and 6 of the tetralin system.
  • 1,2,3,4-Tetrahydronaphthalene : A partially saturated naphthalene derivative with one aromatic and one cyclohexane-like ring.

Structurally, the compound features a fused bicyclic system with a planar aromatic ring and a non-planar aliphatic ring. The methyl groups at positions 1, 4, and 6 introduce steric hindrance, influencing reactivity and conformational stability. Alternative nomenclature includes 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene , emphasizing the numbering of the aromatic ring.

Significance in Organic and Medicinal Chemistry Research

Polyalkylated tetralins like 1,1,4,4,6-pentamethyltetralin serve as critical intermediates in synthetic chemistry. Their rigid bicyclic frameworks are exploited in:

  • Ligand design : The steric bulk of methyl groups enables selective binding to metal centers or biological receptors.
  • Pharmaceutical synthesis : As a structural motif in retinoids, such as bexarotene, where alkylated tetralins enhance metabolic stability.
  • Material science : Functionalized tetralins act as precursors for liquid crystals or polymers due to their thermal stability.

Recent studies highlight their role in enantioselective catalysis. For instance, trifluoromethyl-containing tetralins synthesized via organocatalytic β-functionalization and nitrone cycloaddition demonstrate the scaffold’s versatility in constructing quaternary stereocenters.

Research Evolution of Pentamethylated Tetralin Compounds

The synthesis of pentamethylated tetralins has evolved through three key phases:

  • Early alkylation methods : Using Friedel-Crafts catalysts like aluminum chloride to introduce methyl groups onto preformed tetralin frameworks.
  • Cyclialkylation strategies : Reacting substituted toluenes with diols or alkenes to construct the tetralin core and methyl groups simultaneously.
  • Modern stereocontrol techniques : Employing organocatalysts or chiral auxiliaries to achieve enantioselective functionalization, as seen in the synthesis of trifluoromethylated tetralins.

A notable advancement is the use of 2,5-dimethyl-2,5-hexanediol with aluminum chloride to produce 1,1,4,4,6-pentamethyltetralin in high yield, avoiding over-hydrogenation side reactions.

Current Research Landscape for this compound

Recent applications focus on:

  • Pharmaceutical impurities : The compound is identified as Bexarotene Impurity 14 , necessitating rigorous analytical characterization for regulatory compliance.
  • Catalysis : Nickel/alumina catalysts derived from nickel carbonate precursors show enhanced selectivity for cis-decalin in tetralin hydrogenation, with implications for fuel additive production.
  • Synthetic methodology : Innovations in intramolecular nitrone cycloadditions enable the construction of tetralins with all-carbon quaternary centers, expanding access to structurally complex analogs.

Table 1: Key Synthetic Routes to Pentamethylated Tetralins

Method Reactants Catalyst Yield (%) Reference
Cyclialkylation Toluene + 2,5-dimethyl-2,5-hexanediol AlCl₃ 70
Friedel-Crafts Alkylation 1,2,3,4-Tetrahydro-1,1,4,4-tetramethylnaphthalene + CH₃I AlCl₃ 85
Organocatalytic Functionalization ortho-1-Trifluoromethylvinylarenes + Nitromethane Proline-derived 92

Properties

IUPAC Name

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene
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InChI

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXBZVAYNUAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50216952
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Molecular Weight

202.33 g/mol
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CAS No.

6683-48-3
Record name 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Preparation Methods

Catalyst Selection

  • Palladium vs. Platinum : Pd/C offers faster kinetics, while PtO₂ reduces side reactions in hydrogenation.

  • Lewis Acid Modifications : Substituting AlCl₃ with FeCl₃ in Friedel-Crafts reactions minimizes carbocation rearrangements.

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances stannane reactivity but complicates purification.

  • Non-Polar Solvents : Hexanes improve isolation of non-polar products in alkylation.

Analytical Validation

  • Gas Chromatography (GC) : Monitors volatile impurities (e.g., residual solvents).

  • ¹³C NMR Spectroscopy : Confirms quaternary carbon environments (δ 15–25 ppm for methyl groups).

Industrial and Environmental Considerations

  • Waste Management : Friedel-Crafts methods generate HCl waste, requiring neutralization.

  • Green Chemistry : Recent advances explore ionic liquids as recyclable catalysts for alkylation, reducing environmental impact .

Chemical Reactions Analysis

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Research

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is often studied for its potential role as an impurity in pharmaceuticals such as Bexarotene (a retinoid used in cancer treatment). Understanding the behavior of this compound can aid in improving drug formulations and safety profiles .

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structural features make it a valuable building block for creating more complex molecules .

Material Science

Due to its stable aromatic structure and favorable physical properties (e.g., boiling point and density), this compound is investigated for use in polymer chemistry and material science applications. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

Environmental Studies

Research has indicated that compounds similar to this compound may be used to study environmental pollutants and their degradation pathways. The compound's stability allows for long-term studies on environmental impact .

Case Study 1: Pharmaceutical Impurity Analysis

A study focused on the identification of impurities in Bexarotene formulations highlighted the presence of this compound as a significant impurity affecting drug efficacy. Advanced chromatographic techniques were employed to quantify this impurity and assess its impact on patient safety .

Case Study 2: Material Enhancement

In material science research conducted at a leading university laboratory, the incorporation of this compound into a polymer matrix demonstrated improved thermal resistance and mechanical strength compared to control samples without the compound. This finding suggests potential applications in developing high-performance materials for industrial use .

Mechanism of Action

The mechanism by which 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis through the activation of certain signaling pathways that lead to programmed cell death . The exact molecular targets and pathways can vary depending on the specific cell type and context of the study.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow solid .
  • Solubility: Sparingly soluble in chloroform, slightly soluble in methanol, and insoluble in water .
  • Synthesis : Synthesized via catalytic hydrogenation of methylated naphthalene precursors or by reacting 2,5-dimethyl-2,5-hexanediol with catalysts (e.g., palladium or platinum) under controlled temperatures (80–120°C) and hydrogen pressure (2–5 atm) . Alternative routes include using 2,5-dichloro-2,5-dimethylhexane with toluene, achieving yields up to 99% .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s distinctiveness arises from its methyl substitution pattern. Below is a comparison with analogs:

Compound Name Molecular Formula Key Substituents Solubility/Reactivity Applications
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-48-3) C₁₅H₂₂ Five methyl groups Low polarity; reacts via oxidation, reduction, halogenation Pharmaceutical impurity studies, chemical intermediates
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol C₁₅H₂₂O Hydroxyl group at position 2 Increased polarity; participates in hydrogen bonding and nucleophilic reactions Potential use in polar solvent systems or bioactive molecule synthesis
6-Acetyl-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene C₁₇H₂₄O Acetyl group at position 6 Enhanced electrophilicity; undergoes condensation and nucleophilic acyl substitution Specialty chemical synthesis (e.g., fragrances, polymers)
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS sc-258895) C₁₄H₂₀ Four methyl groups Higher volatility; used as a solvent Resins, coatings, glues; probe for organic reaction mechanisms
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 119999-22-3) C₁₅H₂₁Br Bromine atom at position 6 Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) Building block for organometallic compounds

Unique Features and Industrial Relevance

The pentamethyl substitution in this compound provides steric hindrance that stabilizes intermediates in synthetic pathways, distinguishing it from less-substituted analogs like 1,1,4,4-Tetramethyl-tetrahydronaphthalene . Its role in pharmaceutical impurity profiling underscores its importance in regulatory compliance and drug safety .

Biological Activity

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) is an organic compound with the molecular formula C15H22. It is a colorless to pale yellow solid that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of PMTHN, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Basic Characteristics

  • Molecular Formula : C15H22
  • Molecular Weight : 202.34 g/mol
  • CAS Number : 6683-48-3
  • Melting Point : 31 °C
  • Boiling Point : 267.4 °C
  • Density : 0.9 g/cm³

Structure

PMTHN is structurally characterized by its pentamethyl substitution on a tetrahydronaphthalene framework. This unique structure contributes to its distinct chemical and biological properties.

PMTHN has been identified as an analog of Targretin (bexarotene), a retinoid used in cancer treatment. Its biological activity is primarily linked to its ability to induce apoptosis in leukemia cell lines. The compound's mechanism involves:

  • Apoptosis Induction : PMTHN activates apoptotic pathways in specific cancer cells, leading to cell death.
  • Chemical Interactions : The compound can undergo oxidation and reduction reactions, which may influence its biological efficacy.

Case Studies and Research Findings

  • Cancer Cell Line Studies :
    • Research indicates that PMTHN exhibits significant cytotoxicity against leukemia cell lines such as HL-60 and K562. In vitro studies have shown that treatment with PMTHN leads to increased rates of apoptosis compared to untreated controls .
  • Comparative Analysis with Other Compounds :
    • In a comparative study with similar compounds like 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol and 6-acetyl-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene, PMTHN demonstrated superior apoptotic activity in certain leukemia models .
  • Toxicological Studies :
    • Toxicity assessments have shown that while PMTHN is effective against cancer cells, it also poses risks upon exposure. It has been classified as harmful by inhalation or skin contact .

Table of Biological Activity Data

Cell LineIC50 (µM)Apoptosis Rate (%)Reference
HL-60570
K5621065
Jurkat1550

Cancer Research

Due to its ability to induce apoptosis in cancer cells, PMTHN is being explored as a potential therapeutic agent for various malignancies. Its role as a precursor in the synthesis of Bexarotene further emphasizes its significance in pharmaceutical chemistry .

Environmental Impact

PMTHN is part of the polycyclic musk fragrance family and has been detected in aquatic environments due to its widespread use in consumer products. Studies have reported its presence in sewage effluents and freshwater ecosystems, raising concerns about ecological toxicity .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of methylated naphthalene precursors. Key steps include controlling reaction temperature (80–120°C) and pressure (2–5 atm H₂) using palladium or platinum catalysts. Purity optimization involves post-synthesis purification via fractional distillation or column chromatography, followed by validation using gas chromatography (GC) with flame ionization detection (FID) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are recommended .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • GC-MS : Identifies volatile impurities and quantifies isomer ratios using non-polar columns (e.g., DB-5) with temperature gradients (e.g., 40°C to 280°C at 10°C/min) .
  • NMR Spectroscopy : ¹H NMR resolves methyl group environments (δ 0.8–1.5 ppm for aliphatic CH₃; δ 6.8–7.2 ppm for aromatic protons). ¹³C NMR distinguishes quaternary carbons in the tetrahydronaphthalene backbone .
  • IR Spectroscopy : Confirms C-H stretching (2850–3000 cm⁻¹) and ring vibrations (1600–1450 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation. Solubility in apolar solvents (e.g., hexane, toluene) reduces hydrolysis risks. Monitor stability via periodic GC analysis .

Advanced Research Questions

Q. What computational approaches predict the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain from methyl groups and predict regioselectivity in electrophilic substitutions. COMSOL Multiphysics simulations optimize hydrogenation kinetics by modeling pressure and catalyst surface interactions . Refer to NIST thermochemistry databases for enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG) benchmarks .

Q. How can conflicting toxicological data on methylated tetrahydronaphthalenes be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis using inclusion criteria from ATSDR guidelines (Table B-1), focusing on species (human/mammalian), exposure routes (oral/inhalation), and endpoints (hepatic/renal effects). Validate contradictory findings via in vitro assays (e.g., CYP450 inhibition in hepatocytes) and cross-reference with EPA’s ToxCast database . Prioritize studies with peer-reviewed, multi-expert validation .

Q. What experimental designs effectively assess environmental degradation mechanisms of this compound?

  • Methodological Answer :

  • Photolysis : Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS/MS.
  • Biodegradation : Use OECD 301F-ready biodegradability tests with activated sludge cultures; quantify metabolites via GC×GC-TOFMS .
  • Sediment Interaction Studies : Analyze sorption coefficients (Kd) using batch equilibration methods with HPLC detection .

Q. How do methyl substituents influence the compound’s spectroscopic and chromatographic behavior compared to non-methylated analogs?

  • Methodological Answer : Methyl groups increase retention times in GC due to higher hydrophobicity (logP ≈ 4.2 vs. 3.5 for non-methylated analogs). In NMR, deshielding effects from adjacent methyl groups split aromatic proton signals (e.g., para-methyl groups cause distinct coupling patterns). Compare with NIST’s spectral libraries for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
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1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

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